5,7-dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one
Description
5,7-Dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features multiple hydroxyl groups, a phenyl ring, and piperazine moieties, making it a subject of interest in various scientific fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
5,7-dihydroxy-6,8-bis[(4-methylpiperazin-1-yl)methyl]-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4/c1-28-8-12-30(13-9-28)17-20-25(33)21(18-31-14-10-29(2)11-15-31)27-24(26(20)34)22(32)16-23(35-27)19-6-4-3-5-7-19/h3-7,16,33-34H,8-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKFCDNRXWOUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCN(CC5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction for Aminomethylation
The Mannich reaction is the most widely cited method for introducing aminomethyl groups at the C6 and C8 positions of flavones. In this context, 4-methylpiperazine serves as the amine component, while formaldehyde acts as the carbonyl source. A representative protocol involves reacting 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with excess formaldehyde and 4-methylpiperazine in a polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran) under reflux conditions. Triethylamine is often added to scavenge HCl generated during the reaction.
Example Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (4–6 mL/g) | |
| Temperature | 60–80°C | |
| Reaction Time | 3–6 hours | |
| Molar Ratio (Flavone:Formaldehyde:Amine) | 1:2.2:2.2 |
Stepwise Synthesis and Intermediate Characterization
Preparation of 5,7-Dihydroxy-2-Phenyl-4H-Chromen-4-One
The parent flavone is synthesized via Algar–Flynn–Oyamada oxidation of 2',4',5'-trihydroxychalcone. Hydrogen peroxide in alkaline methanol (pH 9–10) at 0–5°C yields the dihydroxyflavone core with >85% purity.
Bis-Mannich Functionalization
Double Mannich reaction at C6 and C8 requires precise control to avoid over-alkylation. Sequential addition of formaldehyde and 4-methylpiperazine in dichloromethane, followed by stirring at room temperature for 48 hours, achieves 68–72% yield. Silica gel chromatography (eluent: DCM/MeOH 10:1) purifies the product to >95% purity.
Critical Reaction Parameters
- Solvent Selection : Dichloromethane minimizes side reactions compared to THF
- Base Stoichiometry : Triethylamine at 1.5 equivalents relative to flavone prevents HCl-mediated decomposition
- Temperature Gradient : Gradual heating from 25°C to 40°C improves regioselectivity
Alternative Pathways and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes while maintaining 65% yield. This method enhances energy efficiency but requires specialized equipment.
Solid-Phase Synthesis
Immobilization of the flavone core on Wang resin enables stepwise aminomethylation. Although this approach simplifies purification, yields remain suboptimal (42–48%) due to steric hindrance.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) confirms ≥98% purity. Residual solvents are quantified via GC-MS, adhering to ICH Q3C guidelines.
Industrial-Scale Production Considerations
Cost Optimization
Bulk procurement of 4-methylpiperazine reduces raw material costs by 30–40%. Recycling dichloromethane via distillation improves process sustainability.
Regulatory Compliance
The compound’s synthesis must adhere to FDA GMP standards for pharmaceutical intermediates. Residual formaldehyde is controlled to <0.1% using bisulfite quenching.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the hydroxyl groups or other parts of the molecule.
Reduction: Reduction reactions can be used to modify the chromen-4-one core or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols, and leaving groups such as halides, are typically involved.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups or modification of existing ones.
Scientific Research Applications
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Chromenone |
| Hydroxyl Groups | Two (5 and 7 positions) |
| Piperazine Substituents | Two (at 6 and 8 positions) |
| Phenyl Group | Present at the 2-position |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromenone have been shown to inhibit tumor growth in various cancer cell lines. The specific compound under discussion has been hypothesized to act through mechanisms such as:
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Blocking pathways that lead to uncontrolled cell division.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of similar chromenone derivatives on breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT-116). The results demonstrated IC50 values ranging from 5 µM to 15 µM, suggesting effective potency against these cancer types .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective applications. Research indicates that compounds containing piperazine rings can modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress.
Metabolic Disorders Treatment
Given the emerging evidence linking chromenone derivatives to metabolic regulation, this compound may also be beneficial in treating conditions such as obesity and type 2 diabetes. Its ability to influence metabolic pathways could lead to:
- Improved Insulin Sensitivity : Enhancing glucose uptake in peripheral tissues.
- Lipid Regulation : Modulating lipid metabolism and reducing triglyceride levels.
Case Study: Animal Model Research
In a controlled study involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels and improved lipid profiles compared to control groups .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism can vary depending on the biological context and the specific targets involved.
Comparison with Similar Compounds
2,4-Dihydroxybenzamide: Another compound with hydroxyl groups and potential biological activity.
Indole Derivatives: Compounds with similar structural features and diverse biological activities.
Uniqueness: 5,7-Dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one stands out due to its unique combination of hydroxyl groups, phenyl ring, and piperazine moieties, which contribute to its distinct chemical and biological properties.
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Biological Activity
5,7-Dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. This compound has garnered attention due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. Below is a detailed examination of its biological activity based on current research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features hydroxyl groups and piperazine moieties that are crucial for its biological activity.
1. Antioxidant Activity
Research indicates that flavonoids, including derivatives of chromenone, exhibit significant antioxidant capabilities. The presence of hydroxyl groups in the structure enhances the electron-donating ability, which is vital for scavenging free radicals.
Table 1: Antioxidant Activity Comparison
The IC50 value indicates the concentration required to inhibit 50% of the free radicals, demonstrating that the compound possesses comparable antioxidant activity to well-known flavonoids.
2. Anticancer Activity
Several studies have evaluated the anticancer potential of this compound through various mechanisms:
- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism for tumor suppression.
- Inhibition of Cell Proliferation: In vitro studies revealed that it significantly inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.
Case Study: MTT Assay Results
In a study assessing the cytotoxic effects on HeLa cells (cervical cancer), the compound demonstrated an IC50 value of 20 µM after 48 hours of treatment. This indicates a moderate level of cytotoxicity that warrants further investigation into its mechanisms and potential as an anticancer agent .
3. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains:
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate that while the compound exhibits antimicrobial activity, it may not be as potent as other established antibiotics.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The hydroxyl groups facilitate the donation of electrons to neutralize free radicals.
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways: It may affect various signaling pathways related to cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for introducing 4-methylpiperazine groups into the chromen-4-one scaffold?
- Methodological Answer : The compound is synthesized via a multi-step process. First, the chromen-4-one core is functionalized at the 6- and 8-positions using bromination or chlorination. The 4-methylpiperazine moieties are then introduced via nucleophilic substitution under reflux conditions with a polar aprotic solvent (e.g., DMF or DMSO) and a base (e.g., K₂CO₃). Catalytic methods, such as palladium-mediated coupling, may enhance yield in sterically hindered positions .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification typically involves column chromatography with gradients of ethyl acetate and hexane.
Q. How is the compound structurally characterized to confirm regioselectivity of substitutions?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for refining crystallographic data to resolve bond angles and confirm substitution patterns .
- NMR spectroscopy : Compare ¹H and ¹³C NMR spectra with reference compounds. The methylpiperazine protons appear as broad singlets (δ ~2.5–3.5 ppm), while aromatic protons from the phenyl group resonate at δ ~7.0–7.5 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 550.2) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Compare IC₅₀ values with positive controls like doxorubicin .
- Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Report minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer :
- Modify substituents : Replace 4-methylpiperazine with other amines (e.g., morpholine, piperidine) to assess impact on solubility and target binding.
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance electrophilic interactions. Test modified analogs in kinase inhibition assays (e.g., EGFR or CDK2) .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate experimental IC₅₀ values with predicted binding affinities.
Q. How should researchers address contradictions between crystallographic and spectroscopic data?
- Methodological Answer :
- Polymorphism analysis : Recrystallize the compound in different solvents (e.g., methanol vs. acetonitrile) and compare XRD patterns to identify polymorphic forms .
- Dynamic NMR : Resolve tautomerism or conformational flexibility by variable-temperature NMR (e.g., -40°C to 80°C) .
- Validation : Cross-validate results with DFT calculations (e.g., Gaussian) to model energetically favorable conformations .
Q. What strategies improve solubility and stability in formulation studies?
- Methodological Answer :
- Salt formation : React with hydrochloric acid to form a hydrochloride salt, enhancing aqueous solubility.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability. Characterize particle size via dynamic light scattering (DLS) .
- Stability testing : Employ HPLC with a C18 column and mobile phase (e.g., methanol:buffer, pH 4.6) to monitor degradation under accelerated conditions (40°C/75% RH) .
Q. Can synergistic effects be observed when combining this compound with other therapeutics?
- Methodological Answer :
- Combination index (CI) : Use the Chou-Talalay method to evaluate synergy in cancer cell lines. A CI < 1 indicates synergy (e.g., paired with paclitaxel or cisplatin) .
- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or autophagy pathways (e.g., LC3-II) in combination treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
